N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide
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Overview
Description
“N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a common structural element that appears in a large number of medicinally important compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has received considerable attention due to their biological activities . A new one-pot synthesis of a benzofuran-fused N-heterocycle can be achieved by AlCl3-mediated C–C followed by a C–O bond formation . Preparation in excellent yields of cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, the corresponding ketoximes and thiosemicarbazones, ether derivatives of the ketoximes and thiazoles derived from the thiosemicarbazones are described .Molecular Structure Analysis
The molecular structure of “N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide” is complex, with a benzofuran ring as a core structural unit . The benzofuran ring system itself is a common structural element that appears in a large number of medicinally important compounds .Chemical Reactions Analysis
Benzofuran derivatives have been shown to undergo a variety of chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Scientific Research Applications
- The compound has been tested against eight different microorganisms, including six bacteria and two yeasts. It exhibited activity against some of the species studied .
- The compound’s structural similarity to benzofuran neolignans and nor-neolignans, which have insecticidal, fungicidal, antimicrobial, and antioxidant properties, suggests potential therapeutic applications .
- P450 aromatase plays a crucial role in estrogen biosynthesis, making these inhibitors relevant for hormone-related conditions .
Antimicrobial Activity
Medicinal Chemistry
Photochemical Energy Storage
Inhibitors of P450 Aromatase
Antifungal Activity
Heterocyclic Synthesis
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . This suggests that “N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide” and similar compounds could have potential applications in many aspects of medicinal chemistry.
Mechanism of Action
Mode of Action
Benzofuran compounds are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to exhibit significant cell growth inhibitory effects in different types of cancer cells .
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-chloro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5S/c1-24-17-7-6-13(11-14(17)19)26(22,23)20-9-8-15(21)18-10-12-4-2-3-5-16(12)25-18/h2-7,10-11,15,20-21H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKZSKOQEWUFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide |
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